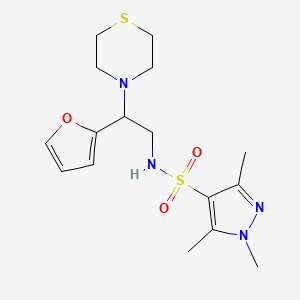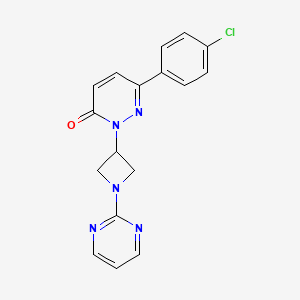
6-(4-Chlorophenyl)-2-(1-pyrimidin-2-ylazetidin-3-yl)pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Chlorophenyl)-2-(1-pyrimidin-2-ylazetidin-3-yl)pyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a pyridazinone derivative that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-2-(1-pyrimidin-2-ylazetidin-3-yl)pyridazin-3-one is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes that are involved in cancer cell proliferation. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6-(4-Chlorophenyl)-2-(1-pyrimidin-2-ylazetidin-3-yl)pyridazin-3-one has biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. It has also been found to induce apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory and antimicrobial properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-(4-Chlorophenyl)-2-(1-pyrimidin-2-ylazetidin-3-yl)pyridazin-3-one in lab experiments is its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells, making it a promising compound for further research. However, one of the limitations of using this compound in lab experiments is its lack of solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for research on 6-(4-Chlorophenyl)-2-(1-pyrimidin-2-ylazetidin-3-yl)pyridazin-3-one. One direction is to explore its potential as an anticancer agent further. Studies could focus on understanding its mechanism of action and optimizing its efficacy. Another direction is to investigate its potential as an anti-inflammatory and antimicrobial agent. Additionally, studies could focus on improving its solubility in water to make it easier to work with in lab experiments.
Synthesis Methods
The synthesis of 6-(4-Chlorophenyl)-2-(1-pyrimidin-2-ylazetidin-3-yl)pyridazin-3-one has been reported in the literature using different methods. One of the methods involves the reaction of 4-chlorobenzaldehyde with ethyl cyanoacetate to form ethyl 2-(4-chlorophenyl)acrylate. This intermediate is then reacted with hydrazine hydrate and pyridine-2-carbaldehyde to yield the target compound.
Scientific Research Applications
6-(4-Chlorophenyl)-2-(1-pyrimidin-2-ylazetidin-3-yl)pyridazin-3-one has been found to have potential applications in various research fields. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory and antimicrobial properties.
properties
IUPAC Name |
6-(4-chlorophenyl)-2-(1-pyrimidin-2-ylazetidin-3-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O/c18-13-4-2-12(3-5-13)15-6-7-16(24)23(21-15)14-10-22(11-14)17-19-8-1-9-20-17/h1-9,14H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWOQUVVNCUSNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CC=N2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)-2-[1-(pyrimidin-2-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2550734.png)

![2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2550736.png)
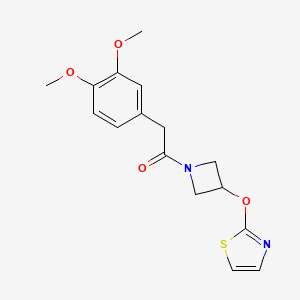
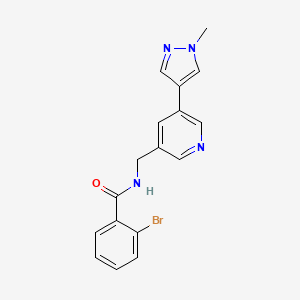
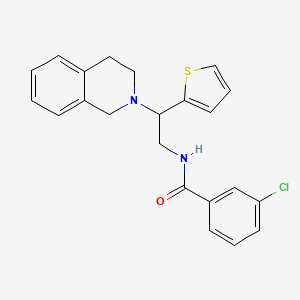
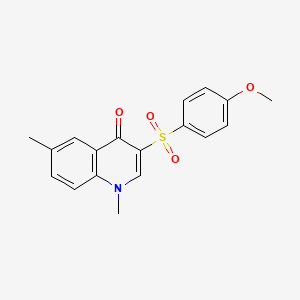

![2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2550749.png)

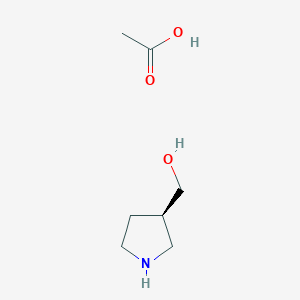
![[2-[2-(Cyclopropylcarbamoyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2550753.png)
